molecular formula C18H16O5 B14730282 (2E)-2-benzylidene-4,5,6-trimethoxy-1-benzofuran-3-one CAS No. 5453-00-9

(2E)-2-benzylidene-4,5,6-trimethoxy-1-benzofuran-3-one

Cat. No.: B14730282
CAS No.: 5453-00-9
M. Wt: 312.3 g/mol
InChI Key: OLZDHUMSPPMVTH-UKTHLTGXSA-N
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Description

(2E)-2-benzylidene-4,5,6-trimethoxy-1-benzofuran-3-one is an organic compound that belongs to the benzofuran family. This compound is characterized by its benzylidene group attached to the benzofuran core, along with three methoxy groups at positions 4, 5, and 6. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-benzylidene-4,5,6-trimethoxy-1-benzofuran-3-one typically involves the condensation of 4,5,6-trimethoxy-1-benzofuran-3-one with benzaldehyde under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-benzylidene-4,5,6-trimethoxy-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the benzylidene group to a benzyl group.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

(2E)-2-benzylidene-4,5,6-trimethoxy-1-benzofuran-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-2-benzylidene-4,5,6-trimethoxy-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-benzylidene-1-benzofuran-3-one: Lacks the methoxy groups, resulting in different chemical properties and reactivity.

    (2E)-2-benzylidene-4,5-dimethoxy-1-benzofuran-3-one: Contains two methoxy groups instead of three, affecting its solubility and reactivity.

    (2E)-2-benzylidene-4-methoxy-1-benzofuran-3-one: Contains a single methoxy group, leading to distinct chemical behavior.

Uniqueness

The presence of three methoxy groups in (2E)-2-benzylidene-4,5,6-trimethoxy-1-benzofuran-3-one imparts unique solubility, reactivity, and biological activity compared to its analogs. These functional groups can influence the compound’s interaction with biological targets and its overall stability, making it a valuable compound for various research applications.

Properties

CAS No.

5453-00-9

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

(2E)-2-benzylidene-4,5,6-trimethoxy-1-benzofuran-3-one

InChI

InChI=1S/C18H16O5/c1-20-14-10-12-15(18(22-3)17(14)21-2)16(19)13(23-12)9-11-7-5-4-6-8-11/h4-10H,1-3H3/b13-9+

InChI Key

OLZDHUMSPPMVTH-UKTHLTGXSA-N

Isomeric SMILES

COC1=C(C(=C2C(=C1)O/C(=C/C3=CC=CC=C3)/C2=O)OC)OC

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC3=CC=CC=C3)C2=O)OC)OC

Origin of Product

United States

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